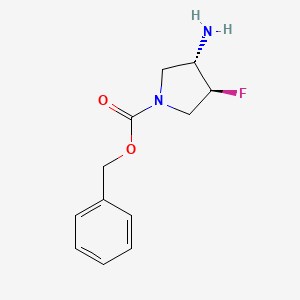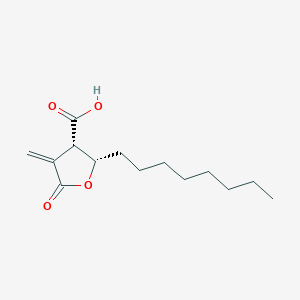
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound known for its role as a fatty-acid synthase (FASN) inhibitor. This compound has garnered attention due to its potential therapeutic effects in various cancer models . It is also referred to as C75 in some scientific literature, although we will avoid using abbreviations as per your request.
Méthodes De Préparation
The synthesis of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Analyse Des Réactions Chimiques
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potent inhibitor of fatty-acid synthase, making it a valuable tool in cancer research. Studies have shown that it can impair mitochondrial function and induce apoptosis in cancer cells .
Mécanisme D'action
The mechanism of action of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves the inhibition of fatty-acid synthase (FASN). By binding to the catalytic domains of FASN, it disrupts the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. This inhibition leads to mitochondrial dysfunction, increased reactive oxygen species, and ultimately cell death . The compound also affects the mitochondrial fatty acid synthesis pathway, further impairing mitochondrial function .
Comparaison Avec Des Composés Similaires
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is unique in its dual role as both an inhibitor of fatty-acid synthase and an activator of carnitine palmitoyltransferase-1 (CPT-1). Similar compounds include trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid and other FASN inhibitors like orlistat and cerulenin . this compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in cancer and metabolic diseases .
Propriétés
Formule moléculaire |
C14H22O4 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(2S,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m0/s1 |
Clé InChI |
VCWLZDVWHQVAJU-RYUDHWBXSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
SMILES canonique |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


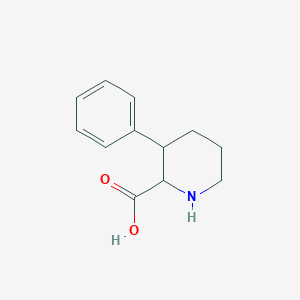
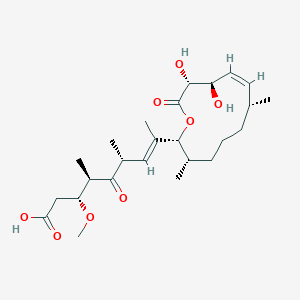
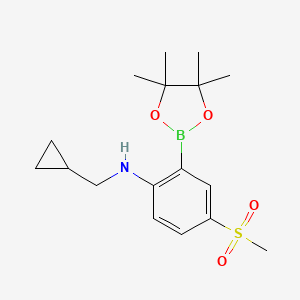
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)


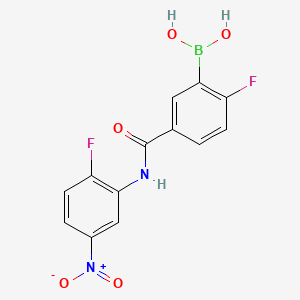
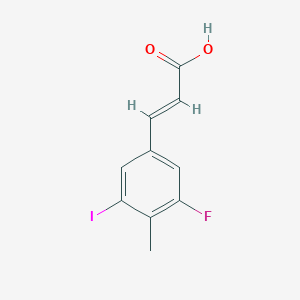
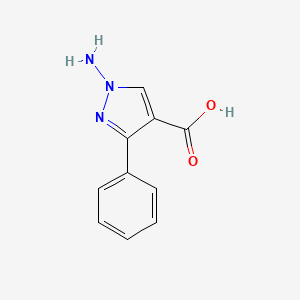
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
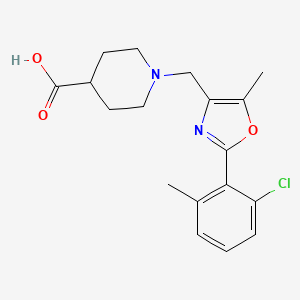
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
